Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester
Overview
Description
Ethyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are commonly found in nature, often contributing to the fragrances of fruits and flowers . This compound, like other esters, is formed through the reaction of an acid and an alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of esters typically involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst. For Ethyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester, the synthesis can be achieved through the esterification of pyrrolidin-3-yl-carbamic acid with benzyl alcohol. The reaction is usually catalyzed by concentrated sulfuric acid or dry hydrogen chloride gas .
Industrial Production Methods
On an industrial scale, the production of esters often involves the use of acid chlorides or acid anhydrides reacting with alcohols. This method is preferred due to its higher efficiency and yield compared to direct esterification . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like pyridine to neutralize the by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst such as hydrochloric acid and excess water.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide, resulting in the formation of a carboxylate salt and an alcohol.
Reduction: Typically involves lithium aluminum hydride in an anhydrous ether solvent.
Major Products
Hydrolysis: Produces pyrrolidin-3-yl-carbamic acid and benzyl alcohol.
Reduction: Yields the corresponding primary alcohols.
Transesterification: Forms a new ester and an alcohol.
Scientific Research Applications
Ethyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release active components that interact with biological molecules. The ester bond is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate and subsequent breakdown into the acid and alcohol . These products can then participate in various biochemical pathways, exerting their effects on cellular functions .
Comparison with Similar Compounds
Ethyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester can be compared with other esters such as:
Methyl butanoate: Known for its fruity odor and used in flavorings.
Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.
Isopropyl benzoate: Used in perfumes and as a flavoring agent.
Uniqueness
What sets Ethyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester apart is its specific structure, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
benzyl N-ethyl-N-[(3R)-pyrrolidin-3-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-16(13-8-9-15-10-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBGEPBAMFJQED-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCNC1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCNC1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601167706 | |
Record name | Carbamic acid, N-ethyl-N-(3R)-3-pyrrolidinyl-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601167706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354001-87-8 | |
Record name | Carbamic acid, N-ethyl-N-(3R)-3-pyrrolidinyl-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354001-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-ethyl-N-(3R)-3-pyrrolidinyl-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601167706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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